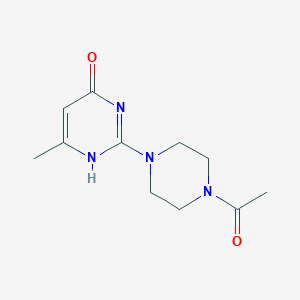
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) signaling. The inhibition of BTK by TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia.
Mechanism of Action
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of BCR and FcR signaling. BTK plays a critical role in B-cell development, activation, and proliferation. The inhibition of BTK by 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to suppress BCR and FcR signaling, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to have potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its high affinity for BTK, its selectivity for BTK over other kinases, and its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. The limitations of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its potential toxicity, its limited solubility in water, and its potential interactions with other compounds.
Future Directions
For research on 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile include the investigation of its potential therapeutic applications in other autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. Additionally, further studies are needed to determine the optimal dosage and administration of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, as well as its potential side effects and interactions with other compounds. Finally, the development of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile analogs with improved solubility and selectivity for BTK may also be an area of future research.
Synthesis Methods
The synthesis of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction of 6-chloro-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of tetrahydrofuran and water under reflux conditions. The resulting product is then purified by column chromatography to obtain the final product.
Scientific Research Applications
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
properties
Product Name |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)11-7-5-10(6-8-11)13-12(9-17)14(20)19-15(18-13)21-4/h5-8H,1-4H3,(H,18,19,20) |
InChI Key |
PGBIDGBOMNRAIF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 3-methyl-5-({[(6-phenyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B253835.png)
![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
